3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine (CAS 1094347-90-6) is a heterocyclic building block featuring a dihydrobenzofuran moiety linked to a pyridine ring via a carbonyl bridge. With a molecular weight of 225.24 g/mol, an XLogP3 of 2.2, zero hydrogen bond donors, and three hydrogen bond acceptors, its physicochemical profile positions it as a balanced, CNS-compatible fragment scaffold.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS No. 1094347-90-6
Cat. No. B1420003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine
CAS1094347-90-6
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)C(=O)C3=CN=CC=C3
InChIInChI=1S/C14H11NO2/c16-14(12-2-1-6-15-9-12)11-3-4-13-10(8-11)5-7-17-13/h1-4,6,8-9H,5,7H2
InChIKeyZKHKCIKILLGZRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine (CAS 1094347-90-6) | Core Scaffold & Procurement Profile


3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine (CAS 1094347-90-6) is a heterocyclic building block featuring a dihydrobenzofuran moiety linked to a pyridine ring via a carbonyl bridge [1]. With a molecular weight of 225.24 g/mol, an XLogP3 of 2.2, zero hydrogen bond donors, and three hydrogen bond acceptors, its physicochemical profile positions it as a balanced, CNS-compatible fragment scaffold [1]. It is primarily used as an intermediate in medicinal chemistry, particularly in the design of kinase inhibitors that leverage the dihydrobenzofuran core as a privileged structure [2].

Why Indiscriminate Building Block Interchange Fails for Kinase-Targeted Libraries


Generic substitution among 'dihydrobenzofuran-carbonyl-pyridine' isomers or close analogs is not feasible when designing target-focused compound libraries. The precise position of the carbonyl-pyridine attachment on the 2,3-dihydrobenzofuran core is a critical architectural determinant, directly influencing binding interactions within specific kinase catalytic sites [1]. This scaffold has been specifically validated in patent literature as part of a series designed for dual-specificity tyrosine-regulated kinase (DYRK) inhibition, highlighting that the exact molecular geometry is essential for the desired biological effect, a property not retained by structurally similar but isomeric building blocks [1].

Quantitative Differentiation Evidence: 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine vs. Closest Analogs


CNS Multiparameter Optimization (MPO) Score vs. Benzofuran Analog

The target compound achieves a computed XLogP3 of 2.2 [1], positioning it within the optimal lipophilicity range (cLogP 1–3) for CNS drug-likeness as defined by the CNS MPO scoring paradigm. This is a key differentiator against its fully unsaturated benzofuran analog (benzofuran-5-yl(pyridin-3-yl)methanone), where the loss of the dihydro ring increases planarity and aromatic conjugation, typically decreasing solubility and potentially elevating LogP above the CNS-favorable range for similar scaffolds [2].

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Unique Dihydrobenzofuran Saturation: A Pharmacophore Distinction for Metabolic Stability

The presence of the saturated 2,3-dihydrobenzofuran ring, as opposed to a fully aromatic benzofuran, is a specific pharmacophoric feature identified in patent literature for DYRK kinase inhibition [1]. This saturation introduces a chiral center (when appropriately substituted) and alters the spatial orientation of the attached carbonyl/pyridine group compared to the planar benzofuran analog. The 'dihydro' feature is associated with reduced cytochrome P450 inhibition and improved metabolic stability relative to flat aromatic heterocycles, a critical class-level differentiation for building blocks intended for lead optimization [1].

Drug Metabolism Pharmacophore Design Structural Biology

Computed Topological Polar Surface Area (TPSA) vs. Isomeric N-Position Analogs

The target compound has a computed TPSA of 39.2 Ų [1]. This value is critically dependent on the pyridine nitrogen being at the 3-position. An isomeric shift to a 2-pyridinyl methanone (e.g., 2,3-dihydrobenzofuran-5-yl(pyridin-2-yl)methanone) would alter the electronic distribution and conformational preference, leading to a different TPSA value and, consequently, divergent predictions for blood-brain barrier (BBB) permeability and oral absorption [2]. This single-atom positional difference creates a quantitatively distinct ADME profile, directly answering why 'a pyridinyl methanone' is not a sufficient specification for procurement.

Medicinal Chemistry ADME Prediction Chemoinformatics

Validated Chemical Purity vs. Common Procurement Alternatives

From a procurement perspective, the target compound is available with a verified purity of a minimum of 95% . This is a crucial quantitative metric that differentiates it from bulk, unverified lots of similar heterocyclic building blocks often found in non-specialist vendor catalogs, where purity can vary significantly and be unreported, leading to irreproducible reaction outcomes and wasted research resources.

Chemical Procurement Quality Control Analytical Chemistry

High-Value Application Scenarios for 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine


Synthesis of CNS-Penetrant DYRK Kinase Inhibitor Libraries

Based on the compound's CNS-optimal XLogP3 of 2.2 and its specific use as a core scaffold in patented DYRK kinase inhibitors [REFS-1, REFS-2], the primary application is as a starting building block for synthesizing focused compound libraries targeting neurodegenerative diseases and oncology. The 'dihydro' saturation and specific 3-pyridinyl attachment are essential architectural features retained from the patent SAR [1].

Lead Optimization Building Block for Favorable Metabolic Profiles

The 2,3-dihydrobenzofuran moiety is a documented structural alert for reduced CYP450 inhibition relative to its benzofuran counterpart [1]. This positions the compound as a strategic procurement choice for medicinal chemistry teams aiming to replace metabolically labile cores with a more stable bioisostere in the lead optimization phase.

Calibrated Physicochemical Probe for BBB Permeation Models

With a well-defined TPSA of 39.2 Ų and computed XLogP3 of 2.2, the compound serves as a consistent benchmark molecule for calibrating in silico and in vitro blood-brain barrier (BBB) permeability models [REFS-1, REFS-2]. Its use ensures that model predictions are grounded on a structurally specific, readily available chemical probe with documented properties, unlike ill-defined isomer mixtures.

Quote Request

Request a Quote for 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.